![molecular formula C21H14O B13796741 [1,1'-Binaphthalene]-2-carboxaldehyde CAS No. 605-79-8](/img/structure/B13796741.png)
[1,1'-Binaphthalene]-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Binaphthalene]-2-carboxaldehyde is an organic compound belonging to the binaphthalene family. It is characterized by two naphthalene rings connected at the 1 and 1’ positions, with an aldehyde functional group at the 2 position. This compound is known for its unique structural properties, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2-carboxaldehyde typically involves the oxidation of [1,1’-Binaphthalene]-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2-carboxaldehyde often employs large-scale oxidation processes using environmentally friendly oxidants. The use of continuous flow reactors and advanced purification techniques ensures the efficient and sustainable production of this compound .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
- [1,1’-Binaphthalene]-2-carboxylic acid
- [1,1’-Binaphthalene]-2-methanol
- Substituted binaphthalene derivatives
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Binaphthalene]-2-carboxaldehyde is used as a key intermediate in the synthesis of chiral ligands and catalysts. Its unique structure allows for the creation of enantioselective catalysts used in asymmetric synthesis .
Biology: In biological research, this compound is used to study the interactions of aromatic aldehydes with biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic aldehydes in biological systems .
Medicine: Its structural framework can be modified to create bioactive molecules with therapeutic potential .
Industry: In the industrial sector, [1,1’-Binaphthalene]-2-carboxaldehyde is used in the production of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of [1,1’-Binaphthalene]-2-carboxaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound can also participate in redox reactions, where it acts as an electron acceptor or donor .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by forming covalent bonds with their active sites.
Receptors: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- [1,1’-Binaphthalene]-2,2’-diol
- [1,1’-Binaphthalene]-2,2’-dicarboxylic acid
- [1,1’-Binaphthalene]-2,2’-dimethanol
Comparison: Compared to [1,1’-Binaphthalene]-2-carboxaldehyde, these similar compounds have different functional groups, which influence their reactivity and applications. For instance, [1,1’-Binaphthalene]-2,2’-diol is widely used as a chiral ligand in asymmetric synthesis, while [1,1’-Binaphthalene]-2,2’-dicarboxylic acid is used in the production of polymers and resins .
Uniqueness: The presence of the aldehyde group in [1,1’-Binaphthalene]-2-carboxaldehyde makes it a unique compound with distinct reactivity, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in various fields of research and industry .
Propiedades
Número CAS |
605-79-8 |
|---|---|
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C21H14O/c22-14-17-13-12-16-7-2-4-10-19(16)21(17)20-11-5-8-15-6-1-3-9-18(15)20/h1-14H |
Clave InChI |
MBYIYYPMLNCRFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


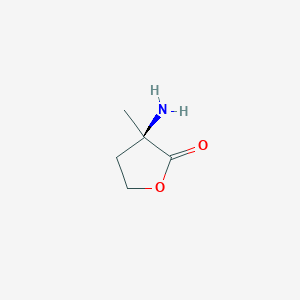
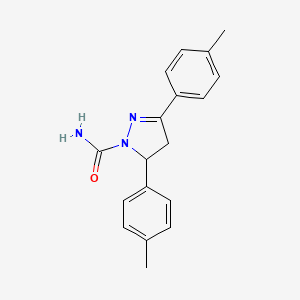
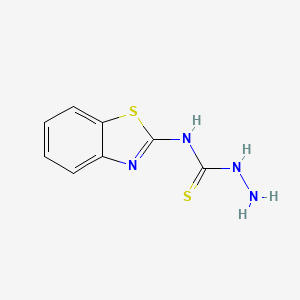
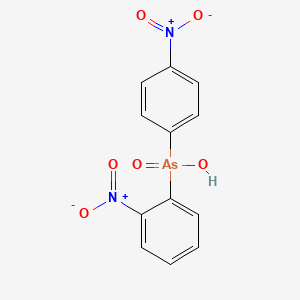

![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
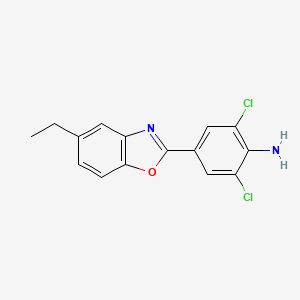
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
